molecular formula C9H17NO2 B033826 Ethyl 4-methylpiperidine-4-carboxylate CAS No. 103039-88-9

Ethyl 4-methylpiperidine-4-carboxylate

Cat. No. B033826
M. Wt: 171.24 g/mol
InChI Key: YWXSWDQLJWHKMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-methylpiperidine-4-carboxylate and related compounds involves multiple steps, including condensation, cyclization, and esterification reactions. A noteworthy method for synthesizing a related compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, involves starting from (S)-1-phenylethanamine and ethyl 2-oxoacetate, followed by cyclization and asymmetric hydrogenation, which improved the overall yield significantly from 17.0% to 47.6% (Z. Can, 2012). This method highlights the efficiency of optimizing synthesis routes for such compounds.

Molecular Structure Analysis

The molecular structure of Ethyl 4-methylpiperidine-4-carboxylate can be analyzed through spectroscopic methods and quantum chemical calculations. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized using FTIR, NMR, and X-ray diffraction, supported by DFT calculations to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP) and Mulliken population analysis (Muhammad Haroon et al., 2018). These techniques provide detailed insights into the structure and electronic properties of the compound.

Chemical Reactions and Properties

Ethyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including annulation and amidation, to generate a wide range of derivatives. An example includes the phosphine-catalyzed [4 + 2] annulation reaction, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Xue-Feng Zhu et al., 2003). These reactions highlight the compound's versatility in organic synthesis.

Scientific Research Applications

Synthesis Optimization

Ethyl 4-methylpiperidine-4-carboxylate serves as a precursor in the synthesis of various compounds. For instance, an optimized method for synthesizing ethyl(2R,4R)-4-methylpiperidine-2-carboxylate has been developed, significantly improving the yield from 17.0% to 47.6%, which is effective for reducing production costs (Z. Can, 2012).

Annulation Reactions

Ethyl 2-methyl-2,3-butadienoate, in a [4 + 2] annulation reaction with N-tosylimines facilitated by an organic phosphine catalyst, yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is characterized by excellent yields and complete regioselectivity, expanding the scope of such annulations (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Aminocarbonylation Processes

In the realm of palladium-catalyzed aminocarbonylation, alkoxycarbonylpiperidines, including ethyl isonipecotate, are utilized as N-nucleophiles. This approach has been applied to iodoalkenes and iodobenzene, leading to the formation of carboxamides and ketocarboxamides under varying conditions, demonstrating moderate to high yields (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).

Antibacterial Activity

The synthesis and evaluation of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates have been explored for their antibacterial properties. This includes the transesterification of corresponding butyl esters and the assessment of antimicrobial activity, indicating potential applications in combating bacterial infections (Yu. D. Markovich, T. Kudryavtseva, K. V. Bogatyrev, P. I. Sysoev, L. Klimova, G. V. Nazarov, 2014).

Corrosion Inhibition

Ethyl 4-methylpiperidine-4-carboxylate derivatives have been investigated as corrosion inhibitors for mild steel in industrial processes. Their efficiency in preventing corrosion, confirmed through various spectroscopic and electrochemical techniques, points to their utility in enhancing the durability of metal structures and components (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).

Safety And Hazards

The safety and hazards associated with Ethyl 4-methylpiperidine-4-carboxylate include Hazard Statements H302-H315-H319-H332-H335 and Precautionary statements P280-P305+P351+P338-P310 .

properties

IUPAC Name

ethyl 4-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXSWDQLJWHKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598365
Record name Ethyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpiperidine-4-carboxylate

CAS RN

103039-88-9
Record name Ethyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of hydrochloric acid (12N, 12.5 mL) in dioxane (25 mL) is added to 4-methyl piperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester (7.5 g, 0.028 mol) and stirred at room temperature for 1 hr. The reaction mixture is concentrated under reduced pressure and the residue is treated with aqueous solution of sodium bicarbonate to adjust the pH to 8-9. It is again concentrated under reduced pressure and the residue is treated with dichloromethane. After drying over sodium sulfate solvent is removed to get the crude residue which is purified by column chromatography (silica gel 230-400 mesh, methanol:dichloromethane:ammonium hydroxide 14:85:1) to get 4-methylpiperidine-4-carboxylic acid ethyl ester.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 532B (2.1 g, 8.0 mmol) in 4M HCl in dioxane (10 mL) at room temperature was stirred for 3 hours and concentrated to provide the desired product. MS (DCI) mne 171 (M+H)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Methyl-4-ethoxycarbonyl-piperidine was prepared by alkylation of 1-(benzyloxycarbonyl)-4-ethoxycarbonyl-piperidine (J.Med.Chem 1994, 37, p 368)-2.6 g (10 mmol) 1. in 25 ml dry THF at -70° C., under argon, treated with 7 ml lithium di-isopropylamide solution (2M). Stirred 1.5 hours then a solution of 1.5 equivalents of alkyl halide in 5 ml of THF added dropwise. Reaction allowed to warm to ambient temperature over several hours, diluted with ethyl acetate and water. Aqueous layer extracted twice with ethyl acetate, organic solution washed with brine and dried. Evaporated to give the liquid product.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl halide
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0 (± 1) mol
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reactant
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Quantity
5 mL
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solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
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Quantity
25 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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0 (± 1) mol
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